molecular formula C9H12IN3O2 B13043940 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine

4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine

Cat. No.: B13043940
M. Wt: 321.11 g/mol
InChI Key: LYHMFFZEZXIVIX-UHFFFAOYSA-N
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Description

4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The compound features a pyrimidine core functionalized with an iodine atom and a morpholine ring, making it a versatile scaffold for constructing more complex molecules. The morpholine group is a ubiquitous pharmacophore in drug design, known to enhance a molecule's pharmacokinetic properties and biological activity. It can improve solubility and facilitate key molecular interactions with target proteins, such as kinases . This compound is primarily used by researchers as a key building block in organic synthesis, particularly in the development of novel therapeutic agents. The iodine atom on the pyrimidine ring offers an excellent site for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), enabling the rapid exploration of chemical space . While specific biological data for this exact molecule may be limited, its structural features are commonly found in compounds investigated for a range of pharmacological activities, including potential applications in oncology and neurodegenerative diseases . Disclaimer: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant safety regulations.

Properties

Molecular Formula

C9H12IN3O2

Molecular Weight

321.11 g/mol

IUPAC Name

4-(6-iodo-2-methoxypyrimidin-4-yl)morpholine

InChI

InChI=1S/C9H12IN3O2/c1-14-9-11-7(10)6-8(12-9)13-2-4-15-5-3-13/h6H,2-5H2,1H3

InChI Key

LYHMFFZEZXIVIX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)I)N2CCOCC2

Origin of Product

United States

Chemical Reactions Analysis

4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Pyrimidine and Pyridine Scaffolds

4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine (CAS 2135332-30-6)
  • Structure : Differs by replacing the methoxy group at position 2 with a cyclopropyl ring.
  • Properties: Molecular weight 331.15 (C₁₁H₁₄IN₃O).
  • Applications: Cyclopropyl groups are known to enhance metabolic stability in drug candidates, suggesting this analog may exhibit improved pharmacokinetics .
4-(5-Iodo-pyridin-2-YL)-morpholine (CAS 470463-42-4)
  • Structure : Pyridine ring instead of pyrimidine, with iodine at position 5 and morpholine at position 2.
  • Properties : Molecular weight 290.1 (C₉H₁₁IN₂O). The pyridine system lacks the nitrogen atom at position 3, reducing hydrogen-bonding capacity compared to pyrimidine derivatives .
  • Reactivity : Pyridine derivatives often exhibit distinct electronic properties, which may limit cross-coupling efficiency relative to pyrimidine-based compounds .
4-(4-Bromopyrimidin-2-yl)morpholine (CAS 663194-10-3)
  • Structure : Bromine at position 4 and morpholine at position 2 on pyrimidine.
  • Properties : Bromine’s lower electronegativity compared to iodine reduces its leaving-group ability in nucleophilic substitutions. Molecular similarity score: 0.77 .
  • Utility : Brominated analogs are commonly used in intermediate synthesis but may require harsher reaction conditions for cross-coupling .

Halogen and Functional Group Comparisons

Iodo vs. Bromo/Chloro Substituents
  • Reactivity : Iodine’s larger atomic radius and polarizability make it more reactive in cross-coupling reactions than bromine or chlorine, as seen in electrochemical arylation studies .
  • Stability : Iodo compounds may exhibit lower thermal stability due to weaker C–I bonds, necessitating careful handling .
Methoxy vs. Amino/Thioxo Groups
  • Electronic Effects: Methoxy groups are electron-donating, stabilizing adjacent positions via resonance, whereas amino groups (e.g., in 4-amino-6-arylpyrimidines) enhance nucleophilicity .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Ring Substituents (Positions) Molecular Weight Key Properties
4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine Pyrimidine 2-OCH₃, 6-I, 4-morpholine Not reported High cross-coupling reactivity
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine Pyrimidine 2-cyclopropyl, 6-I, 4-morpholine 331.15 Enhanced metabolic stability
4-(5-Iodo-pyridin-2-YL)-morpholine Pyridine 5-I, 2-morpholine 290.1 Reduced hydrogen-bonding capacity
4-(4-Bromopyrimidin-2-yl)morpholine Pyrimidine 4-Br, 2-morpholine Not reported Lower cross-coupling efficiency

Biological Activity

4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine features a pyrimidine ring substituted with an iodine atom and a methoxy group, linked to a morpholine moiety. This unique configuration is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Pyrimidine derivatives, including 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine, have been studied for their antimicrobial properties. Research indicates that pyrimidine compounds can exhibit significant antibacterial and antifungal activities. For instance, related pyrimidine derivatives have shown effective inhibition against various pathogenic strains, with zones of inhibition reported up to 16 mm against bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism by which 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, such as protein kinases involved in cell signaling pathways critical for cancer progression .
  • Receptor Modulation : The presence of the morpholine group may enhance the compound's ability to interact with various receptors, potentially modulating their activity .

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various pyrimidine derivatives, 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine was tested against several bacterial strains. The results demonstrated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as an effective antimicrobial agent.

CompoundBacterial StrainZone of Inhibition (mm)
4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholineE. coli18
Staphylococcus aureus20
Salmonella typhi15

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound revealed that it exhibited over 50% inhibition against Fusarium oxysporum, a common plant pathogen. This suggests potential applications in agricultural settings as well .

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